2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group, along with a cyclooctyloxy substituent. It is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
The synthesis of 2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one can be achieved through various synthetic routes. One common method involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires controlled conditions to ensure the selective formation of the desired product . Another approach involves the bromination of tropinone followed by a Hofmann elimination
Chemical Reactions Analysis
2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . Major products formed from these reactions include benzoic acid and other aromatic compounds .
Scientific Research Applications
2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and ketone group. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .
Comparison with Similar Compounds
2-(Cyclooctyloxy)cyclohepta-2,4,6-trien-1-one can be compared with other similar compounds such as:
Tropone: The parent compound, which lacks the cyclooctyloxy substituent.
Tropolone: A derivative with a hydroxyl group at the 2-position.
The uniqueness of this compound lies in its cyclooctyloxy substituent, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
87563-18-6 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-cyclooctyloxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20O2/c16-14-11-7-4-8-12-15(14)17-13-9-5-2-1-3-6-10-13/h4,7-8,11-13H,1-3,5-6,9-10H2 |
InChI Key |
KRYMMDAOGAKDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OC2=CC=CC=CC2=O |
Origin of Product |
United States |
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